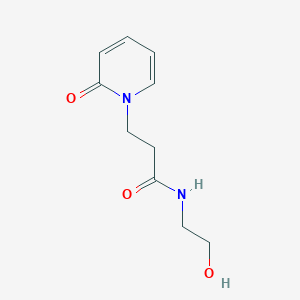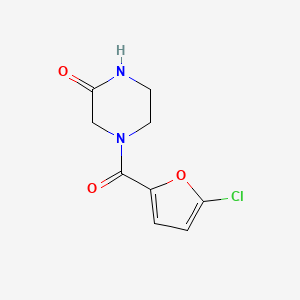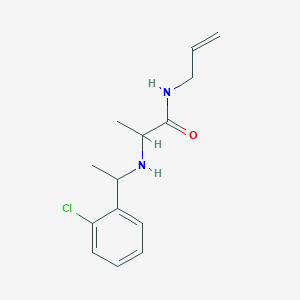![molecular formula C15H12O5 B14914036 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is a complex organic compound known for its diverse biological and chemical properties. This compound is derived from dehydroacetic acid and 4-hydroxybenzaldehyde, and it features a unique structure that includes a pyran ring fused with a phenyl group through an acryloyl linkage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one typically involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid) with 4-hydroxybenzaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . The reaction mixture is usually refluxed in ethanol, leading to the formation of the desired product after several hours of heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.
Reduction: The acryloyl group can be reduced to a saturated carbonyl compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated carbonyl compounds.
Substitution: Formation of esters or ethers depending on the substituent.
科学的研究の応用
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one has several applications in scientific research:
作用機序
The biological activity of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is primarily attributed to its ability to interact with various enzymes and proteins. The compound’s α,β-unsaturated carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Cinnamic Acid Derivatives: Such as ferulic acid and p-coumaric acid, which also possess α,β-unsaturated carbonyl groups and exhibit similar biological activities.
Uniqueness
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is unique due to its specific combination of a pyran ring with a phenyl group through an acryloyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-8,16,18H,1H3/b6-5+ |
InChIキー |
VFQYDUYTWWFDJK-AATRIKPKSA-N |
異性体SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)O)O |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)


![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)



methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)



